molecular formula C26H29N5O B2930133 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine CAS No. 1115530-93-2

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine

Cat. No.: B2930133
CAS No.: 1115530-93-2
M. Wt: 427.552
InChI Key: PQKNZHFECMJJIB-UHFFFAOYSA-N
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Description

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines

Preparation Methods

The synthesis of 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the butoxyphenyl and phenylpiperazine groups. Common reagents used in these reactions include various aryl halides, amines, and coupling agents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and advanced purification techniques .

Chemical Reactions Analysis

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups using reagents like halogens or alkylating agents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures

Scientific Research Applications

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Research: It is used as a probe in biological studies to investigate cellular processes and molecular interactions.

    Chemical Sensors: The compound’s fluorescence properties are exploited in the development of chemical sensors for detecting various analytes

Mechanism of Action

The mechanism of action of 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(4-butoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O/c1-2-3-19-32-23-11-9-21(10-12-23)24-20-25-26(27-13-14-31(25)28-24)30-17-15-29(16-18-30)22-7-5-4-6-8-22/h4-14,20H,2-3,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKNZHFECMJJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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